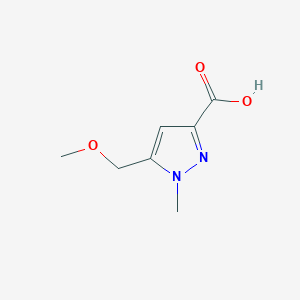![molecular formula C8H5NO3 B8011851 Furo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B8011851.png)
Furo[3,2-b]pyridine-7-carboxylic acid
Overview
Description
Furo[3,2-b]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furo[3,2-b]pyridine-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furo[3,2-b]pyridine-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques : Shiotani and Morita (1986) described a convenient synthesis method for furo[3,2-b]pyridine, highlighting its various derivatives. They developed a process starting from ethyl 3-hydroxypiconate, leading to several specific derivatives of furo[3,2-b]pyridine (Shiotani & Morita, 1986).
Heterocyclic Systems : Sirakanyan et al. (2019) explored the creation of novel heterocyclic systems using derivatives of furo[3,2-b]pyridine. Their research contributed to the understanding of the reactivity of these compounds and their potential in creating new classes of compounds (Sirakanyan et al., 2019).
Antimicrobial and Anticancer Properties : Hrasna, Ürgeová, and Krutošíková (2012) investigated the antimicrobial activity of furo[3,2-c]pyridine derivatives. They synthesized derivatives and evaluated their effectiveness against various bacteria and fungi, contributing to potential applications in antimicrobial treatments (Hrasna, Ürgeová, & Krutošíková, 2012).
Protein Kinase Inhibitors : Němec et al. (2021) focused on the furo[3,2-b]pyridine core as a central pharmacophore in kinase inhibitors. They developed selective inhibitors for protein kinases CLK and HIPK, showcasing the therapeutic potential of furo[3,2-b]pyridine derivatives in targeted cancer therapies (Němec et al., 2021).
Polyheterocycle Synthesis : Chartoire et al. (2008) presented an efficient synthesis of furo[3,2-b]pyridine, utilizing it for the rapid creation of polyheterocycles. This research highlights the compound's utility in synthesizing complex molecular structures, relevant in medicinal chemistry (Chartoire et al., 2008).
Cycloisomerization Reactions : Jury et al. (2009) explored the cycloisomerization reactions of specific precursors to synthesize furo[3,2-b]pyrroles and furo[3,2-b]pyridines. This study contributes to the understanding of reaction mechanisms and synthesis strategies for these compounds (Jury et al., 2009).
properties
IUPAC Name |
furo[3,2-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-1-3-9-6-2-4-12-7(5)6/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOATJFLUSDERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=COC2=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-b]pyridine-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





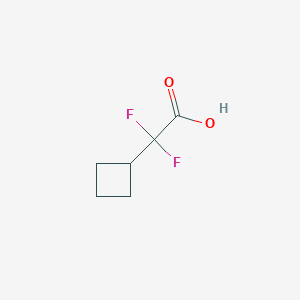
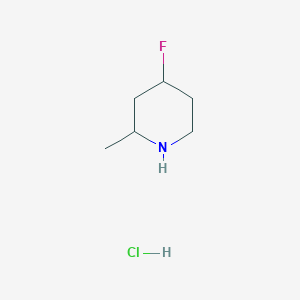

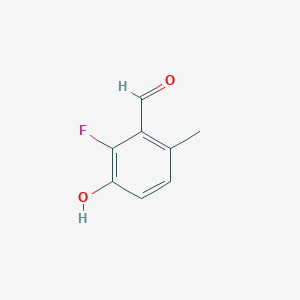
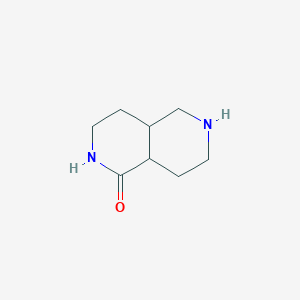
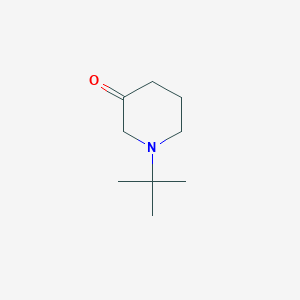
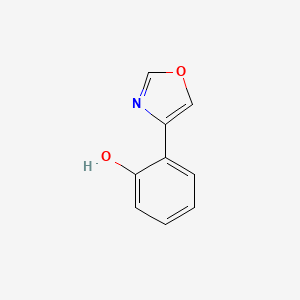
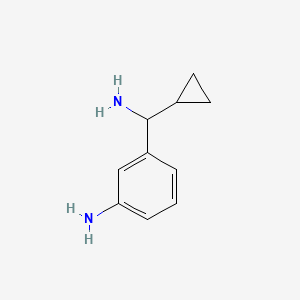
![7-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B8011853.png)

![7-Methoxy-imidazo[1,2-a]pyridin-2-ol](/img/structure/B8011860.png)
